![molecular formula C18H13BrN2O3 B5169286 N-{4-[4-(4-bromobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B5169286.png)
N-{4-[4-(4-bromobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(4-bromobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide, also known as BBA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BBA is a synthetic compound that has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-{4-[4-(4-bromobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in inflammation and cancer. N-{4-[4-(4-bromobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide has been reported to inhibit the NF-κB and STAT3 pathways, which are known to be involved in inflammation and cancer.
Biochemical and Physiological Effects
N-{4-[4-(4-bromobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of various inflammatory mediators, such as COX-2 and iNOS. N-{4-[4-(4-bromobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide has also been reported to induce apoptosis in cancer cells and to inhibit the growth of various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{4-[4-(4-bromobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide is its potential as a therapeutic agent for various diseases. The compound has been extensively studied for its anti-inflammatory and anti-cancer properties, and the results have been promising. However, one of the limitations of N-{4-[4-(4-bromobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-{4-[4-(4-bromobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide. One of the potential applications of N-{4-[4-(4-bromobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide is in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is in the treatment of cancer, where N-{4-[4-(4-bromobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide could be used as a chemotherapeutic agent or in combination with other drugs. Further research is needed to fully understand the mechanism of action of N-{4-[4-(4-bromobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide and to optimize its therapeutic potential.
In conclusion, N-{4-[4-(4-bromobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its anti-inflammatory and anti-cancer properties, and the results have been promising. Further research is needed to fully understand the mechanism of action of N-{4-[4-(4-bromobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of N-{4-[4-(4-bromobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide involves the reaction of 4-bromobenzaldehyde and 2-aminoacetophenone in the presence of acetic acid and sodium acetate. The reaction mixture is heated under reflux conditions, and the resulting product is purified using column chromatography. The yield of N-{4-[4-(4-bromobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide obtained from this method is around 50%.
Scientific Research Applications
N-{4-[4-(4-bromobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been tested in various in vitro and in vivo models, and the results have been promising.
properties
IUPAC Name |
N-[4-[(4E)-4-[(4-bromophenyl)methylidene]-5-oxo-1,3-oxazol-2-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3/c1-11(22)20-15-8-4-13(5-9-15)17-21-16(18(23)24-17)10-12-2-6-14(19)7-3-12/h2-10H,1H3,(H,20,22)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXDYDCZMJDUQQ-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)Br)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

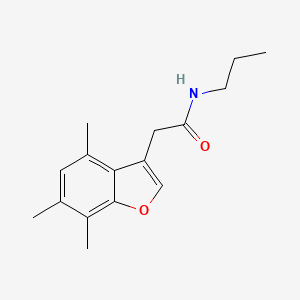
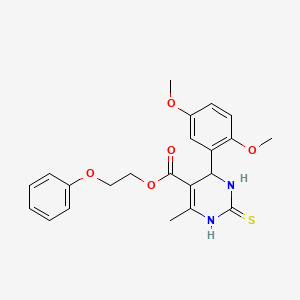
![N-(2-methoxyphenyl)-N'-(1-{1-[(3-methylphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5169216.png)
![5-chloro-N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-8-quinolinamine](/img/structure/B5169221.png)
![N-allyl-N-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-propen-1-amine](/img/structure/B5169225.png)
![4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-phenyl-2-piperazinone](/img/structure/B5169229.png)
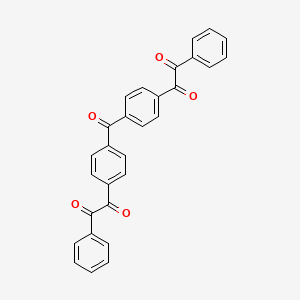
![4-butoxy-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5169235.png)
![N~1~-(4-chlorobenzyl)-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5169248.png)
![cyclopentyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5169258.png)
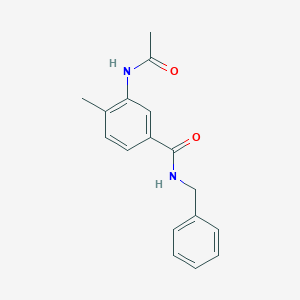
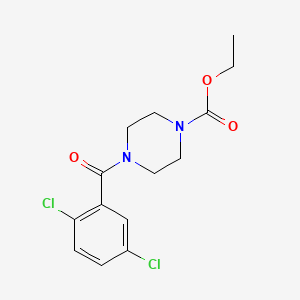
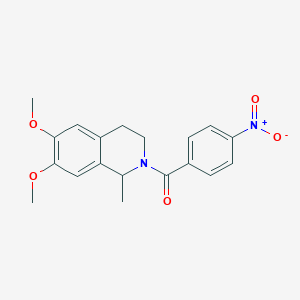
![2-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5169283.png)